2,3-Diphospho-D-glyceric acid (pentasodium salt)
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Overview
Description
2,3-Diphospho-D-glyceric acid (pentasodium salt) is a highly anionic polyphosphorus compound. It is a metabolite of glycolysis within human erythrocytes and plays a crucial role in the regulation of oxygen release from hemoglobin. This compound is known for its ability to bind to hemoglobin, thereby reducing its oxygen affinity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diphospho-D-glyceric acid (pentasodium salt) can be synthesized through various chemical routes. One common method involves the phosphorylation of glyceric acid using phosphoric acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium .
Industrial Production Methods
In industrial settings, the production of 2,3-Diphospho-D-glyceric acid (pentasodium salt) often involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms that can produce the compound efficiently. The fermentation broth is then subjected to purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphospho-D-glyceric acid (pentasodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphoric acid derivatives.
Reduction: It can be reduced to form glyceric acid derivatives.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphoric acid, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives and glyceric acid derivatives, depending on the type of reaction and conditions used .
Scientific Research Applications
2,3-Diphospho-D-glyceric acid (pentasodium salt) has a wide range of scientific research applications:
Mechanism of Action
2,3-Diphospho-D-glyceric acid (pentasodium salt) exerts its effects by binding to hemoglobin in red blood cells. This binding reduces the oxygen affinity of hemoglobin, facilitating the release of oxygen to tissues. The compound acts as an allosteric effector, altering the conformation of hemoglobin and thereby modulating its oxygen-binding properties .
Comparison with Similar Compounds
Similar Compounds
3-Phosphoglyceric acid: Another glycolytic intermediate that plays a role in the glycolytic pathway.
2-Phosphoglyceric acid: A precursor in the glycolytic pathway that is converted to phosphoenolpyruvate.
Glyceraldehyde-3-phosphate: An important intermediate in both glycolysis and the Calvin cycle.
Uniqueness
2,3-Diphospho-D-glyceric acid (pentasodium salt) is unique due to its specific role in regulating oxygen release from hemoglobin. Unlike other glycolytic intermediates, it directly influences the oxygen-binding properties of hemoglobin, making it a critical regulator of oxygen transport in the body .
Properties
Molecular Formula |
C3H3Na5O10P2 |
---|---|
Molecular Weight |
375.95 g/mol |
IUPAC Name |
pentasodium;(2R)-2,3-diphosphonatooxypropanoate |
InChI |
InChI=1S/C3H8O10P2.5Na/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8;;;;;/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11);;;;;/q;5*+1/p-5/t2-;;;;;/m1...../s1 |
InChI Key |
KPRMRMXBVAUXKZ-WXQRJNCRSA-I |
Isomeric SMILES |
C([C@H](C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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